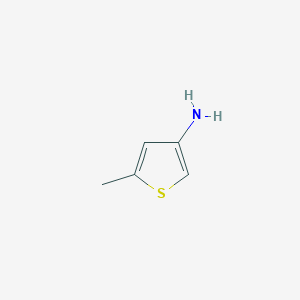

5-Methylthiophen-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSDEFWAXHCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423645 | |

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153137-85-0 | |

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylthiophen-3-amine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiophen-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges due to the electronic properties of the thiophene ring and the potential for competing side reactions. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for the most viable methods. This guide is designed to empower researchers to select and execute the optimal synthetic strategy for their specific needs, ensuring both efficiency and scientific rigor.

Introduction: The Strategic Importance of this compound

The thiophene moiety is a well-established bioisostere of the phenyl group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The presence of an amino group at the 3-position and a methyl group at the 5-position of the thiophene ring in this compound provides a versatile scaffold for further functionalization, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. The strategic selection of a synthetic pathway to this intermediate is paramount, impacting not only the overall yield and purity but also the economic viability and scalability of the process. This guide will explore four principal synthetic disconnections for this compound, providing a comparative analysis to inform your synthetic planning.

Synthetic Pathways to this compound

The synthesis of this compound can be approached from several strategic starting materials. The most common and effective pathways include:

-

Reduction of 3-Nitro-5-methylthiophene: A classic and often high-yielding approach.

-

Palladium-Catalyzed Amination of 3-Bromo-5-methylthiophene: A versatile and modern method for C-N bond formation.

-

Copper-Catalyzed Amination of 5-Methylthiophene-3-boronic Acid: An alternative cross-coupling strategy with distinct advantages.

-

Rearrangement Reactions from 5-Methyl-3-thiophenecarboxylic Acid Derivatives: A multi-step but powerful transformation.

The following sections will provide a detailed examination of each of these pathways.

Pathway I: Reduction of 3-Nitro-5-methylthiophene

This is arguably the most traditional and frequently employed method for the synthesis of aryl and heteroaryl amines. The strategy relies on the initial nitration of a suitable thiophene precursor, followed by the reduction of the nitro group to the desired amine.

Mechanistic Considerations and Experimental Choices

The reduction of a nitro group can be achieved through various reagents, each with its own mechanistic nuances and considerations for chemoselectivity.

-

Catalytic Hydrogenation (H₂/Pd/C, Raney Ni): This method involves the heterogeneous catalysis of hydrogen gas to reduce the nitro group. Palladium on carbon (Pd/C) is a common choice; however, for substrates containing halogens, Raney Nickel is often preferred to minimize dehalogenation side reactions. The choice of solvent can influence the reaction rate and selectivity, with alcoholic solvents like ethanol and methanol being common.

-

Metal-Acid Reductions (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These methods utilize a metal in an acidic medium to effect the reduction. Iron in acidic conditions is a mild and often chemoselective option, tolerating other reducible functional groups.[1] Tin(II) chloride is another effective reagent, particularly for substrates where other reduction methods may be too harsh.

-

Transfer Hydrogenation (Hydrazine/Raney Ni): For substrates sensitive to high pressures of hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst such as Raney Nickel offers a milder alternative.

The primary challenge in this pathway often lies in the regioselective synthesis of the starting material, 3-nitro-5-methylthiophene. Direct nitration of 2-methylthiophene can lead to a mixture of isomers, necessitating careful control of reaction conditions and potentially chromatographic purification.

Experimental Protocols

Protocol 3.2.1: Synthesis of 3-Nitro-5-methylthiophene (Illustrative)

-

Rationale: This protocol is based on general methods for the nitration of thiophenes. Acetic anhydride is used to form acetyl nitrate in situ, which is a milder nitrating agent than nitric acid alone, helping to control the regioselectivity and prevent oxidation of the sensitive thiophene ring.

-

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, add acetic anhydride at 0 °C.

-

Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

To this mixture, add 2-methylthiophene dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate 3-nitro-5-methylthiophene.

Protocol 3.2.2: Reduction of 3-Nitro-5-methylthiophene to this compound

-

Rationale: This protocol utilizes stannous chloride (SnCl₂) in ethanol, a common and effective method for the reduction of aromatic nitro compounds that is tolerant of the thiophene ring.

-

To a solution of 3-nitro-5-methylthiophene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Pathway II: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, coupling an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst.[2]

Mechanistic Insights and Experimental Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

-

Choice of Ligand: The selection of the phosphine ligand is critical for the success of the reaction. For electron-rich heteroaryl halides like 3-bromo-5-methylthiophene, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often employed to promote the oxidative addition and reductive elimination steps.[4]

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and ligand.[5]

-

Amine Source: As the target is a primary amine, an ammonia equivalent is required. Common choices include benzophenone imine followed by hydrolysis, or the direct use of ammonia under specific conditions, often requiring specialized ligands and higher pressures.

Experimental Protocol

Protocol 4.2.1: Buchwald-Hartwig Amination of 3-Bromo-5-methylthiophene

-

Rationale: This protocol is a general procedure adapted for the amination of a heteroaryl bromide using a common palladium precatalyst and a biarylphosphine ligand with benzophenone imine as an ammonia surrogate.

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene via syringe, followed by 3-bromo-5-methylthiophene (1.0 eq) and benzophenone imine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, add a solution of hydrochloric acid (e.g., 2 M) and stir vigorously for 1-2 hours to hydrolyze the imine.

-

Neutralize the mixture with a base (e.g., NaOH solution) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Pathway III: Copper-Catalyzed Amination (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods, utilizing a copper catalyst to couple an aryl boronic acid with an amine.[6] This reaction is often milder and can be performed in the presence of air.

Mechanistic Principles and Strategic Considerations

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl complex, which then coordinates with the amine. An oxidative process, often involving atmospheric oxygen, leads to a copper(III) intermediate that undergoes reductive elimination to form the C-N bond.

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common copper source for this transformation.

-

Amine Source: As with the Buchwald-Hartwig reaction, an ammonia equivalent would be necessary to form the primary amine. However, the direct use of ammonia or its salts in Chan-Lam couplings can be challenging. A more practical approach for primary amines might involve using a protected amine or a nitrogen-containing nucleophile that can be later converted to the amine.

-

Starting Material: The key starting material for this route is 5-methylthiophene-3-boronic acid, which is commercially available.

Experimental Protocol

Protocol 5.2.1: Chan-Lam Coupling of 5-Methylthiophene-3-boronic Acid (Illustrative)

-

Rationale: This is a general protocol for the Chan-Lam N-arylation. For the synthesis of a primary amine, a suitable nitrogen source that can be deprotected would be required (e.g., an O-substituted hydroxylamine followed by reduction, or a sulfonamide followed by deprotection).

-

To a flask, add 5-methylthiophene-3-boronic acid (1.0 eq), Cu(OAc)₂ (1.5-2.0 eq), the amine source (e.g., a primary amine, 1.2 eq), and a suitable solvent such as dichloromethane or methanol.

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction is often monitored by the appearance of the product and the consumption of the starting materials by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pathway IV: Rearrangement Reactions from Carboxylic Acid Derivatives

The Curtius and Hofmann rearrangements are powerful methods for converting carboxylic acids and their primary amide derivatives, respectively, into primary amines with the loss of one carbon atom.[7][8]

Mechanistic Overview and Synthetic Strategy

-

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[7] The acyl azide is typically prepared from the corresponding carboxylic acid via the acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[9] A key advantage is the retention of configuration at the migrating group.[10]

-

Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed in situ to the primary amine.[8]

The starting material for these routes is 5-methyl-3-thiophenecarboxylic acid or its corresponding amide.

Experimental Protocols

Protocol 6.2.1: Synthesis of 5-Methyl-3-thiophenecarboxylic Acid (Illustrative)

-

Prepare the Grignard reagent from 3-bromo-5-methylthiophene and magnesium turnings in anhydrous THF.

-

Bubble dry carbon dioxide gas through the Grignard solution at 0 °C.

-

After the reaction is complete, quench with aqueous HCl.

-

Extract the product with a suitable organic solvent, and then extract the organic layer with an aqueous base (e.g., NaOH).

-

Acidify the aqueous layer to precipitate the carboxylic acid, which can then be filtered, washed, and dried.

Protocol 6.2.2: Curtius Rearrangement of 5-Methyl-3-thiophenecarboxylic Acid

-

Rationale: This one-pot procedure uses diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the acyl azide, which then rearranges to the isocyanate upon heating. The isocyanate is subsequently trapped with tert-butanol to form a Boc-protected amine, which is a stable and easily purifiable intermediate.

-

To a solution of 5-methyl-3-thiophenecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq).

-

Heat the mixture to reflux for 2-4 hours to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate.

-

Cool the reaction mixture slightly and add anhydrous tert-butanol (excess).

-

Continue to reflux for another 12-16 hours to form the tert-butyl carbamate (Boc-protected amine).

-

Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the Boc-protected amine by column chromatography.

-

Deprotect the amine by treating with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane to yield this compound.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield Range |

| Nitro Reduction | 3-Nitro-5-methylthiophene | SnCl₂, Fe/HCl, H₂/Pd/C | High-yielding, well-established, cost-effective reagents. | Synthesis of starting material can be challenging; potential for over-reduction or side reactions. | 70-95% |

| Buchwald-Hartwig | 3-Bromo-5-methylthiophene | Pd catalyst, phosphine ligand, strong base | High functional group tolerance, versatile for various amines. | Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning. | 60-90% |

| Chan-Lam Coupling | 5-Methylthiophene-3-boronic acid | Cu(OAc)₂, amine source | Milder reaction conditions, often air-tolerant. | Stoichiometric copper often needed, can have longer reaction times, direct use of ammonia is difficult. | 50-80% |

| Curtius/Hofmann | 5-Methyl-3-thiophenecarboxylic acid/amide | DPPA, Br₂/NaOH | Avoids transition metal catalysts, good for specific stereochemistries. | Multi-step synthesis of starting material, use of potentially hazardous reagents (azides), loss of a carbon atom. | 50-75% (over several steps) |

Visualizing the Synthetic Pathways

Workflow for the Reduction of 3-Nitro-5-methylthiophene

Workflow for the Buchwald-Hartwig Amination

Workflow for the Curtius Rearrangement

Conclusion and Future Outlook

The synthesis of this compound is achievable through several robust and reliable synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the functional group tolerance required for other parts of the target molecule.

-

The reduction of 3-nitro-5-methylthiophene remains a highly effective and economical choice, provided that the regioselective synthesis of the nitro precursor can be efficiently managed.

-

The Buchwald-Hartwig amination offers the greatest versatility and functional group tolerance, making it a powerful tool for complex molecule synthesis, albeit at a higher cost for catalysts and ligands.

-

The Chan-Lam coupling presents a milder, often air-tolerant alternative to palladium-catalyzed methods, which can be advantageous in certain contexts.

-

Rearrangement reactions provide a metal-free approach, which can be crucial for applications where metal contamination is a concern, though they typically involve more synthetic steps.

Future developments in this field will likely focus on the development of more efficient and selective catalysts for C-N bond formation, as well as greener and more sustainable synthetic methodologies. The continued exploration of novel synthetic routes to valuable building blocks like this compound will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.

References

-

Chan–Lam coupling. Wikipedia. Retrieved from [Link]

-

Curtius rearrangement. Wikipedia. Retrieved from [Link]

-

Kumar, A., & Akula, K. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(37), 6847-6865. Retrieved from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-620. Retrieved from [Link]

-

Hofmann rearrangement. Wikipedia. Retrieved from [Link]

-

Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]

-

Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum. Retrieved from [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

-

Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. National Institutes of Health. Retrieved from [Link]

- Process for the reduction of nitro derivatives to amines. Google Patents.

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]

-

Recent advances in the synthesis of thienoindole analogs and their diverse applications. Semantic Scholar. Retrieved from [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 25(18), 10341-10344. Retrieved from [Link]

- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.

-

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Retrieved from [Link]

-

(5-Methylthiophen-3-yl)boronic acid. Lead Sciences. Retrieved from [Link]

-

Organic CHEMISTRY. TSI Journals. Retrieved from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Retrieved from [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

(5-Methylthiophen-3-yl)boronic acid. PubChem. Retrieved from [Link]

Sources

- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. Page loading... [guidechem.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. research.rug.nl [research.rug.nl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 9. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Signature of 5-Methylthiophen-3-amine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Methylthiophen-3-amine (C₅H₇NS), a key heterocyclic amine in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predicted spectroscopic profile. This approach is designed to empower researchers in identifying and characterizing this molecule, offering a robust framework for interpreting experimental results.

Introduction

This compound is a substituted thiophene characterized by a methyl group at the 5-position and an amine group at the 3-position. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior in mass spectrometry. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is paramount for confirming its synthesis and purity, as well as for predicting its reactivity and potential applications.

The following sections detail the predicted spectroscopic data, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns. This predictive analysis is grounded in established principles of spectroscopy and supported by data from structurally related thiophene and amine compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the amine protons, the two aromatic protons on the thiophene ring, and the methyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 1 | ~ 3.5 - 4.5 | Broad Singlet | 2H | NH₂ (N7-H) | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. In a non-polar solvent like CDCl₃, a broad singlet is expected. |

| 2 | ~ 6.5 - 6.7 | Doublet | 1H | H2 | The proton at the C2 position is adjacent to the sulfur atom and coupled to the proton at C4. The electron-donating amine group at C3 will shield this proton, shifting it upfield compared to unsubstituted thiophene. |

| 3 | ~ 6.1 - 6.3 | Doublet | 1H | H4 | The proton at the C4 position is coupled to the proton at C2. It is expected to be the most upfield of the ring protons due to the strong shielding effect of the adjacent amine group. |

| 4 | ~ 2.4 - 2.5 | Singlet | 3H | CH₃ (C6-H) | The methyl group attached to the thiophene ring is expected to appear as a singlet in a region typical for methyl groups on an aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| 1 | ~ 150 - 155 | C3 | The carbon atom attached to the electron-donating amino group (C3) is expected to be significantly deshielded and appear at the lowest field among the ring carbons. |

| 2 | ~ 138 - 142 | C5 | The carbon atom bearing the methyl group (C5) will be deshielded, though to a lesser extent than C3. |

| 3 | ~ 120 - 125 | C2 | The carbon atom adjacent to the sulfur (C2) will appear in the typical range for α-carbons in thiophenes. |

| 4 | ~ 110 - 115 | C4 | The carbon atom adjacent to the amino-substituted carbon (C4) will be shielded and appear at a relatively high field. |

| 5 | ~ 15 - 17 | C6 | The methyl carbon (C6) is expected in the typical aliphatic region. For comparison, the methyl carbon in ethyl 2-amino-4-methylthiophene-3-carboxylate appears at 18.40 ppm.[1] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons if quantitative data is desired, although it is not strictly required for simple identification.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the amine, the C-H bonds of the aromatic ring and the methyl group, and the C=C and C-S bonds of the thiophene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3450 - 3250 | Medium, Doublet | N-H | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium to Weak | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H | Stretching |

| ~ 1620 | Medium | N-H | Scissoring (Bending) |

| 1580 - 1450 | Medium to Strong | C=C | Ring Stretching |

| ~ 1380 | Medium | C-H | Methyl Bending |

| 1250 - 1000 | Medium | C-N | Stretching |

| 900 - 650 | Strong | C-H | Out-of-plane Bending |

| ~ 700 | Medium to Weak | C-S | Stretching |

Interpretation:

-

N-H Stretching: The presence of a primary amine is typically confirmed by two medium-intensity bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[1]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group should appear just below 3000 cm⁻¹.

-

Thiophene Ring Vibrations: The characteristic C=C stretching vibrations of the thiophene ring are expected in the 1580-1450 cm⁻¹ region.[2] The C-S stretching vibration is often weak and can be difficult to assign definitively but typically appears around 700 cm⁻¹.[2]

-

Amine Bending: The N-H scissoring vibration around 1620 cm⁻¹ is another characteristic peak for primary amines.

-

Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, where complex vibrations make it unique for each molecule. The C-N stretching and C-H out-of-plane bending vibrations are expected in this region.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.

-

ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. Simply place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₅H₇NS, with a molecular weight of approximately 113.18 g/mol .

| m/z | Predicted Ion | Formula | Notes |

| 113 | [M]⁺ | [C₅H₇NS]⁺ | The molecular ion peak. Its presence confirms the molecular weight. |

| 112 | [M-H]⁺ | [C₅H₆NS]⁺ | Loss of a hydrogen atom, likely from the methyl group or the amine group. |

| 98 | [M-CH₃]⁺ | [C₄H₄NS]⁺ | Loss of a methyl radical from the parent ion. |

| 85 | [M-HCN]⁺ | [C₄H₆S]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for aromatic amines. |

| 80 | [C₄H₄S]⁺ | [C₄H₄S]⁺ | This fragment, corresponding to the thiophene radical cation, is a known fragment for this molecule. |

| 58 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | A common fragment in the mass spectra of amines. |

Fragmentation Pathway Visualization

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Detector: The detector will record the abundance of each ion at a specific m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and comparative data from related compounds. The expected ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a valuable resource for researchers working with this compound. By understanding these spectroscopic signatures, scientists can more confidently identify and characterize this compound, ensuring the integrity of their research and facilitating the advancement of their scientific endeavors. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

(IUCr). (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

Sources

Physical and chemical properties of 5-Methylthiophen-3-amine

An In-depth Technical Guide to 5-Methylthiophen-3-amine

Abstract: this compound is a heterocyclic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the sulfur-containing aromatic ring, and the reactivity of its amino group, make it a versatile precursor for a range of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, characteristic spectral data, reactivity profile, and established safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize thiophene-based scaffolds in their work.

Molecular Identity and Structure

This compound, also known as 3-amino-5-methylthiophene, is an aromatic heterocyclic compound. The structure consists of a five-membered thiophene ring substituted with a methyl group at position 5 and an amino group at position 3. The presence of the sulfur heteroatom and the electron-donating amino and methyl groups significantly influences the electron density distribution and reactivity of the thiophene ring.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis. The data below has been aggregated from various chemical databases and safety data sheets.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16630-67-4 (for hydrochloride salt) | [2] |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| Appearance | Yellow solid or liquid | |

| Odor | Stench | [3] |

| Melting Point | 37 - 42 °C (99 - 108 °F) | |

| Boiling Point | 140 - 145 °C (284 - 293 °F) at 21 hPa | |

| Monoisotopic Mass | 113.02992040 Da | [1] |

| SMILES | CC1=CC(=CS1)N | [1] |

| InChIKey | YHGSDEFWAXHCDW-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic data is critical for identity confirmation and purity assessment. Below is a summary of expected and reported spectral characteristics.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak due to the stability of the aromatic ring.

-

Molecular Ion (M⁺): m/z = 113[1]

-

Major Fragments: Fragmentation often involves the loss of a hydrogen atom to form a stable cation (m/z = 112) or rearrangements involving the thiophene ring.[1][4] The stability of molecular ions of substituted thiophenes can be high, though substitution patterns significantly influence fragmentation pathways.[4]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to its key functional groups.

-

N-H Stretch: A pair of medium-intensity peaks around 3400–3250 cm⁻¹ is expected for the primary amine (-NH₂) group.[5][6]

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear between 3100–3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found between 3000–2850 cm⁻¹.[5][7]

-

C=C Stretch (Aromatic): Absorptions for the thiophene ring C=C bonds are typically observed in the 1600–1400 cm⁻¹ region.[5]

-

N-H Bend: A medium absorption from the primary amine scissoring motion occurs around 1650–1580 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Chemical shifts are estimations and can vary based on solvent and concentration.

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.

-

Thiophene Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C2 and C4 positions.

-

-CH₃ Protons: A singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C3) and the sulfur atom (C2, C5) will show characteristic shifts.

-

-CH₃ Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

-

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two features: the nucleophilic amino group and the electron-rich thiophene ring. Thiophene and its derivatives are considered bioisosteres of benzene, making them privileged structures in medicinal chemistry for developing drugs with a wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties.[8][9]

Reactions of the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate can be converted into a wide variety of other functional groups (e.g., -OH, -CN, -halogens).

Reactions of the Thiophene Ring

The amino and methyl groups are both electron-donating, activating the thiophene ring towards electrophilic aromatic substitution. The substitution will be directed to the ortho and para positions relative to the powerful activating amino group (C2 and C4 positions).

Caption: Overview of the primary reaction pathways for this compound.

While isomers of this compound, such as 2-amino-5-methylthiophene-3-carbonitrile, are well-documented as key intermediates in the synthesis of the antipsychotic drug olanzapine,[10][11][12] this compound itself is a versatile synthon for creating diverse chemical libraries for drug discovery campaigns.[13]

Experimental Protocol: N-Acetylation

This protocol provides a representative method for the acylation of the amino group, a fundamental transformation in synthetic campaigns.

Objective: To synthesize N-(5-methylthiophen-3-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Caption: Step-by-step experimental workflow for a typical N-acetylation reaction.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Rationale: Anhydrous conditions prevent the hydrolysis of acetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise over 10-15 minutes.

-

Rationale: The reaction is exothermic. Slow, cooled addition controls the reaction rate and minimizes side product formation.

-

-

Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and then with brine (to remove residual water).

-

Rationale: This aqueous wash sequence removes water-soluble byproducts and reagents, simplifying purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude N-(5-methylthiophen-3-yl)acetamide by flash column chromatography on silica gel or by recrystallization. Confirm the structure and purity of the final product using NMR and MS analysis.

-

Rationale: This final step is crucial for ensuring the integrity of the synthesized compound, a core principle of a self-validating protocol.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14]

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[16]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Forms explosive mixtures with air on intense heating.

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for several minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Nedolya, N. A., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

-

Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1][15] benzodiazepine. Retrieved from

-

Google Patents. (n.d.). Process for preparing pure 2-methyl-4-(4-methyl-1-piperazinyl)-10h-thieno[2,3-B][1][15] benzodiazepine. Retrieved from

-

Pharmaffiliates. (n.d.). (2-((2-Aminophenyl)amino)-5-methylthiophen-3-yl)(4-methylpiperazin-1-yl)methanone formate. Retrieved from [Link]

- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C5H7NS). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Therapeutic importance of synthetic thiophene. PMC. Retrieved from [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

Shiu, K.-H., et al. (2010). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... ResearchGate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

PubChem. (n.d.). Methyl (methylthio)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lepailleur, A., et al. (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of...AMPA receptors. PubMed. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(methylthio)propyl butanoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Functional Groups and IR Tables. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methionyl acetate. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.

-

Jinan Future chemical Co.,Ltd. (n.d.). 3-(Methylthio)propyl acetate. Retrieved from [Link]

-

Olczak, J., et al. (2021). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Retrieved from [Link]

-

Li, X., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C5H7NS | CID 6422232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride CAS#: 24030-01-1 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]

- 12. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | C12H11N3S | CID 67445262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methylthiophen-3-amine

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal structure of 5-Methylthiophen-3-amine, a substituted thiophene of interest in medicinal chemistry and materials science.[1] While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the complete workflow, from crystal growth to detailed structural elucidation and interpretation. The methodologies presented are grounded in established crystallographic principles and are designed to serve as a robust guide for researchers, scientists, and drug development professionals. By detailing not just the "how" but the critical "why" behind each step, this guide aims to empower readers to undertake similar structural analyses with scientific rigor and integrity.

Introduction: The Significance of Crystalline Architecture

This compound (C₅H₇NS) is a heterocyclic amine whose molecular structure suggests potential applications in the development of novel therapeutic agents and functional organic materials.[1] The thiophene ring is a key scaffold in many pharmaceuticals, and its substitution pattern dictates its chemical reactivity and biological activity.[1] However, the three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is not merely academic; it is a cornerstone of rational drug design and formulation.

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for elucidating the atomic-level three-dimensional structure of small organic molecules.[2][3] It provides precise information on bond lengths, bond angles, molecular conformation, and, crucially, the network of intermolecular interactions that dictate how molecules pack together in a crystal lattice.[4][5] This guide will navigate the reader through the essential stages of a complete crystal structure analysis of this compound.

The Crucial First Step: Growing High-Quality Single Crystals

The primary bottleneck in any SCXRD analysis is obtaining crystals of suitable size and quality.[2][6] The ideal crystal for diffraction should be a single, well-ordered entity, free of significant defects, with dimensions typically in the range of 0.1-0.3 mm. For a molecule like this compound, several classical crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.[7]

Causality in Solvent Selection

The goal is to find a solvent or solvent system in which this compound has moderate solubility. If solubility is too high, the solution will be difficult to supersaturate; if too low, insufficient material will be in solution to form crystals. A preliminary solubility screen with a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane) is a mandatory first step.

Experimental Protocols for Crystallization

The following methods are recommended for screening and optimization:

Protocol 2.2.1: Slow Evaporation

This is often the simplest and most effective method.[7]

-

Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (identified from solubility screening) in a clean, small vial.

-

Incubation: Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle. This restricts the rate of evaporation. A slower evaporation rate generally leads to fewer, higher-quality crystals.[7]

-

Observation: Place the vial in a vibration-free location at a constant temperature. Monitor for crystal growth over several days to weeks.

Protocol 2.2.2: Vapor Diffusion

This technique is excellent for controlling the rate of supersaturation and is particularly useful when the compound is highly soluble in a given solvent.[8]

-

Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.

-

Environment: Place this inner vial inside a larger, sealed jar that contains a "poor" solvent (the precipitant, in which the compound is insoluble). The good and poor solvents must be miscible.[8]

-

Mechanism: The poor solvent vapor slowly diffuses into the good solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

Protocol 2.2.3: Antisolvent Crystallization (Liquid-Liquid Diffusion)

This method is effective for heat-sensitive materials and offers another way to control the rate of crystallization.[8]

-

Layering: Carefully layer a solution of the compound onto a less dense, miscible "antisolvent" in which the compound is insoluble. Alternatively, the antisolvent can be layered on top of the compound's solution.

-

Diffusion: Place the undisturbed vessel in a constant temperature environment. Crystals will form at the interface between the two liquids as they slowly mix.[7]

| Crystallization Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration by removing solvent. | Simple setup, effective for many compounds.[7] | Rate of evaporation can be hard to control precisely. |

| Vapor Diffusion | Slow introduction of an antisolvent via the vapor phase. | Excellent control over supersaturation, uses small sample amounts.[8] | Requires a suitable solvent/antisolvent pair. |

| Antisolvent Diffusion | Direct diffusion at the liquid-liquid interface. | Good for thermally unstable compounds. | Requires careful layering to avoid rapid precipitation. |

Data Acquisition: Illuminating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.[5][]

The Logic of Low-Temperature Data Collection

It is standard practice to cool the crystal in a stream of cold nitrogen gas (typically to 100-120 K) during data collection.[5] This is not an arbitrary step. The causality is twofold:

-

Minimizing Thermal Motion: At low temperatures, atomic vibrations are significantly reduced. This leads to sharper diffraction spots at higher angles, resulting in a higher resolution dataset and more precise determination of atomic positions.

-

Preventing Degradation: The intense X-ray beam can cause radiation damage to organic crystals. Cryo-cooling mitigates these effects, allowing for longer exposure times and better data quality.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the logical flow of a typical SCXRD experiment.

Structure Solution and Refinement: From Data to a 3D Model

The processed data file, containing a list of reflection indices (h,k,l) and their corresponding intensities, does not directly reveal the crystal structure. The "phase problem" must be solved—the fact that the phases of the diffracted waves are lost during measurement.

Solving the Phase Problem

For small molecules like this compound, direct methods are overwhelmingly successful. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[10] Software packages like SHELXS or SIR92 are commonly used for this purpose.[11][12] A successful solution will reveal a chemically sensible molecular fragment in the initial electron density map.

Refining the Structural Model

Once an initial model is obtained, it must be refined against the experimental data using a least-squares process. This is an iterative procedure that adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[5]

Protocol 4.2.1: Iterative Refinement

-

Initial Refinement: Refine the positions of the non-hydrogen atoms found from the direct methods solution.

-

Difference Fourier Map: Calculate a difference electron density map (F_obs - F_calc). Peaks in this map indicate the positions of missing atoms (in this case, hydrogen atoms).

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions based on standard geometries and refine them using a "riding model." The amine protons may be located in the difference map and refined freely.[10]

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, accounting for directional vibrations.[10]

-

Final Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.

Commonly used software for refinement includes SHELXL and CRYSTALS.[11][13]

Analysis and Interpretation: The Chemistry Within the Crystal

With a fully refined structure, the final and most insightful phase of the analysis begins. This involves examining the molecular geometry and, most importantly, the supramolecular architecture held together by intermolecular interactions.

Intramolecular Geometry

First, the refined bond lengths, bond angles, and torsion angles within the this compound molecule are checked for chemical reasonability. These values should be compared to known values for similar thiophene derivatives from databases like the Cambridge Structural Database (CSD).[4][14] Any significant deviations may indicate electronic effects or strain imposed by the crystal packing.

Intermolecular Interactions and Crystal Packing

The packing of molecules is dictated by a hierarchy of non-covalent interactions. For this compound, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor. It is highly probable that strong N-H···N or N-H···S hydrogen bonds will be the primary drivers of the crystal packing, forming chains, dimers, or more complex networks.

-

π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions with neighboring rings.[15] These interactions, driven largely by dispersion forces, contribute significantly to the cohesive energy of the crystal.[15][16]

-

C-H···π and C-H···S Interactions: Weaker C-H···π interactions, where a C-H bond points towards the face of a thiophene ring, and C-H···S interactions are also common in thiophene-containing crystal structures and help to stabilize the overall packing arrangement.[4]

The analysis of these interactions provides a complete picture of the solid-state structure, which is essential for understanding the material's properties and for polymorphism screening in drug development.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous protocol for the crystal structure analysis of this compound. From the foundational step of crystal growth to the nuanced interpretation of intermolecular forces, each stage is built upon a foundation of established crystallographic principles. The successful application of these methods will yield a precise, three-dimensional model of the molecule in the solid state. This structural information is invaluable for professionals in drug development, enabling a deeper understanding of solid-form properties, and for materials scientists seeking to establish structure-property relationships. The insights gained form a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework necessary for advancing modern chemical science.

References

- (Note: As no specific crystal structure for this compound was found, this reference list is based on the general techniques and rel

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Chemical Crystallography - University of Oxford. (n.d.). CRYSTALS. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules - ePrints Soton. Retrieved from [Link]

-

De Bettencourt-Dias, A., et al. (2005). Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives. Crystal Growth & Design. Available at: [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140. Available at: [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]

-

Hostaš, J., et al. (2018). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules. Available at: [Link]

-

Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

Tsuzuki, S., et al. (2002). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. Retrieved from [Link]

- Oxford Diffraction. (n.d.). Single Crystal X-Ray Diffraction. Retrieved from a general supplementary information file context. (Note: A direct, stable URL is not available from the search results for this specific document.)

-

ResearchGate. (2025). Electronic band structure and intermolecular interaction in substituted thiophene polymorphs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

AIP Publishing. (2016). Intermolecular interactions of oligothienoacenes: Do S⋯S interactions positively contribute to crystal structures of sulfur-containing aromatic molecules? The Journal of Chemical Physics. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. rsc.org [rsc.org]

- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 12. iucr.org [iucr.org]

- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 5-Methylthiophen-3-amine for Researchers and Drug Development Professionals

Abstract

5-Methylthiophen-3-amine is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its unique structural motif, a thiophene ring bearing both an amine and a methyl group, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and safe handling of this compound. It is intended to be an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. By consolidating technical data with practical insights, this guide aims to facilitate the seamless integration of this valuable intermediate into drug discovery workflows.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it an attractive moiety for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, in particular, serves as a crucial starting material and intermediate in the synthesis of compounds targeting a range of therapeutic areas. The strategic placement of the amino and methyl groups on the thiophene ring provides distinct points for chemical modification, enabling the exploration of diverse chemical space in the quest for novel drug entities.

Commercial Availability and Procurement

This compound and its more stable hydrochloride salt are commercially available from a variety of suppliers catering to the research and bulk chemical markets. The procurement of this starting material is a critical first step in any synthetic campaign, and careful consideration of supplier qualifications and product specifications is paramount.

Leading Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound and its derivatives. The following table provides a non-exhaustive list of potential suppliers. Researchers are advised to request quotations and specifications directly from these vendors to ensure the material meets their specific research needs.

| Supplier | Product Name(s) | Notes |

| Chemrio | This compound | Offers the free base. |

| Lab-Chemicals.Com | This compound hydrochloride | Provides the hydrochloride salt, which may offer enhanced stability. |

| BLD Pharm | This compound hydrochloride | Another source for the hydrochloride salt. |

| PubChem Vendors | This compound | PubChem lists multiple chemical vendors, offering a broad sourcing base.[3] |

Procurement Workflow: A Best Practice Guide

To ensure the timely and successful acquisition of this compound, a systematic approach to procurement is recommended. The following workflow outlines the key steps, from initial supplier identification to final material release for research use.

Caption: A best-practice workflow for the procurement of this compound.

Synthesis of this compound: A Technical Overview

While commercially available, an understanding of the synthetic routes to this compound is invaluable for process development and for the design of analogues. The synthesis of substituted thiophenes is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core.

General Synthetic Strategies for Substituted Thiophenes

The construction of the thiophene ring can be achieved through various methods, often involving the reaction of a 1,4-dicarbonyl compound with a sulfur source. A particularly relevant method for producing aminothiophenes is the Gewald reaction.

The Gewald Aminothiophene Synthesis: This powerful one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of aminothiophenes, an active methylene nitrile is often used.[4]

Plausible Synthetic Protocol for a Related Compound: 2-Amino-5-methylthiophene-3-carbonitrile

Reaction Scheme:

Propionaldehyde + Malononitrile + Sulfur --(Base)--> 2-Amino-5-methylthiophene-3-carbonitrile

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a mixture of sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (200 ml) is prepared under a nitrogen atmosphere.[6]

-

Base Addition: The reaction mixture is cooled to 5°C, and triethylamine (113.2 ml) is added dropwise, maintaining the temperature.[6]

-

Addition of Malononitrile: A solution of malononitrile (95.2 g) in dimethylformamide (200 ml) is then added to the reaction mixture.[6]

-

Reaction: The reaction is stirred for 45 minutes after the addition is complete.[6]

-

Workup: The reaction mixture is poured onto ice water (2400 ml). The resulting solid is collected by filtration, washed with chilled water, and dried to yield 2-amino-5-methylthiophene-3-carbonitrile.[6]

Note on the Synthesis of this compound: The synthesis of the target molecule, this compound, would likely involve a different set of starting materials or a multi-step sequence starting from a pre-functionalized thiophene.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful use in research and development. A robust analytical testing program should be in place to verify the quality of both procured and synthesized material.

Typical Quality Specifications

While specifications can vary between suppliers, a typical Certificate of Analysis (CoA) for a high-purity grade of this compound or its hydrochloride salt would include the following:

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white or light yellow solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥ 98.0% (or as specified) | HPLC, GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be reported | GC-HS |

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse technique for purity assessment of aromatic amines. A C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape, is a good starting point for method development.[7][8] UV detection at a wavelength corresponding to the absorbance maximum of the compound should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be unique to the substitution pattern of the molecule. While a specific spectrum for this compound is not provided in the search results, related structures can give an indication of the expected chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like amines and will typically show the protonated molecule [M+H]⁺.

Safe Handling, Storage, and Disposal

As with any chemical reagent, the safe handling and storage of this compound are of utmost importance to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

Storage Conditions

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

Inert Atmosphere: For long-term storage, especially for the free base which may be more susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from the reactivity of the amino group, which can be readily functionalized to introduce a wide range of substituents and build molecular diversity.

Role as a Synthetic Intermediate

The amino group of this compound can participate in a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination.

These transformations allow for the incorporation of the 5-methylthiophen-3-yl moiety into larger molecular frameworks, a common strategy in the lead optimization phase of drug discovery.

Thiophene Derivatives in Drug Discovery